![molecular formula C18H16BrNO3S B2668396 N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide CAS No. 863445-58-3](/img/structure/B2668396.png)
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide
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Description
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide, commonly known as BPTM, is a synthetic compound that has been widely used in scientific research due to its unique properties. BPTM is a potent inhibitor of the protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways.
Scientific Research Applications
Synthesis and Characterization in Polyimides
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide is utilized in the synthesis of novel aromatic polyimides. These polyimides, with inherent viscosities of 0.62–0.97 dl/g, demonstrate solubility in organic solvents like DMSO, DMF, and m-cresol. They exhibit high thermal stability, with degradation temperatures ranging from 240°C to 550°C under nitrogen, and glass transition temperatures (Tg) ranging from 168 to 254°C (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antioxidant Properties in Bromophenols
This compound is also involved in the synthesis of bromophenols, which display significant radical scavenging and antioxidant activities. These activities have implications in food and pharmaceutical fields as natural antioxidants, with potential applications in the prevention of oxidative deterioration of food (Li, Li, Gloer, & Wang, 2012).
properties
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3S/c1-13-2-4-14(5-3-13)18(21)20(16-8-6-15(19)7-9-16)17-10-11-24(22,23)12-17/h2-11,17H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVDMMZGCZSCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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